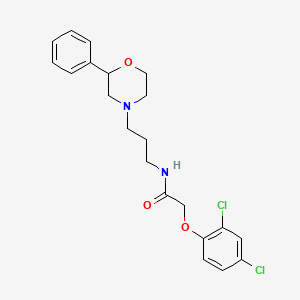
2-(2,4-dichlorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide, commonly known as DPPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell growth and proliferation, apoptosis, and DNA repair.
Scientific Research Applications
Anticancer Activity
The synthesis and structural analysis of related compounds have shown potential anticancer activity through molecular docking studies. For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed anticancer properties by targeting the VEGFr receptor, supported by in silico modeling studies. This indicates that derivatives of acetamide compounds could be explored for their anticancer applications (Gopal Sharma et al., 2018).
Pesticide Potential
Compounds with structural similarities have been characterized for their potential as pesticides. For instance, derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide were studied for their pesticidal properties, providing a foundation for the exploration of related compounds in agricultural applications (E. Olszewska et al., 2009).
Antimicrobial Properties
Research on novel thiazolidinone and acetidinone derivatives, including compounds with dichlorophenyl groups, has demonstrated antimicrobial activity. This suggests a potential research avenue for 2-(2,4-dichlorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide in developing new antimicrobial agents (B. Mistry et al., 2009).
Environmental Applications
Studies on the adsorption kinetics of similar compounds, such as 2,4-dichlorophenoxyl acetic acid, onto soil components under different conditions, highlight the potential for environmental applications. This includes the investigation of the compound's behavior in soil and its implications for herbicide use and environmental remediation (I. Ololade et al., 2015).
Anti-inflammatory and Analgesic Activities
Research into the synthesis of 2-(substituted phenoxy) acetamide derivatives has shown promising anti-inflammatory and analgesic activities. This suggests a potential pharmaceutical application for compounds with similar structures in the treatment of inflammation and pain (P. Rani et al., 2014).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O3/c22-17-7-8-19(18(23)13-17)28-15-21(26)24-9-4-10-25-11-12-27-20(14-25)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDYNWGTDAVID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2382787.png)
![1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2382788.png)
![6-Iodoimidazo[1,2-A]pyridin-2-amine](/img/structure/B2382789.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-isopropoxypropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2382790.png)

![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2382793.png)